4-(6-Bromopyridin-2-yl)benzaldehyde
Overview
Description
4-(6-Bromopyridin-2-yl)benzaldehyde is a versatile chemical compound with the molecular formula C12H8BrNO and a molecular weight of 262.11 g/mol . It is characterized by the presence of a bromine atom attached to the pyridine ring and an aldehyde group attached to the benzene ring. This compound is widely used in various scientific research areas, including medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Bromopyridin-2-yl)benzaldehyde typically involves the bromination of pyridine followed by a formylation reaction. One common method includes the following steps:
Bromination: Pyridine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and formylation steps .
Chemical Reactions Analysis
Types of Reactions: 4-(6-Bromopyridin-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOMe) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed:
Oxidation: 4-(6-Bromopyridin-2-yl)benzoic acid.
Reduction: 4-(6-Bromopyridin-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(6-Bromopyridin-2-yl)benzaldehyde is utilized in a wide range of scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds and drug candidates.
Material Science: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 4-(6-Bromopyridin-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
4-(6-Bromopyridin-2-yl)benzaldehyde can be compared with other similar compounds, such as:
4-(6-Chloropyridin-2-yl)benzaldehyde: Similar structure but with a chlorine atom instead of bromine.
4-(6-Fluoropyridin-2-yl)benzaldehyde: Similar structure but with a fluorine atom instead of bromine.
4-(6-Iodopyridin-2-yl)benzaldehyde: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules .
Properties
IUPAC Name |
4-(6-bromopyridin-2-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-12-3-1-2-11(14-12)10-6-4-9(8-15)5-7-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZYUWKHZMRZRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454385 | |
Record name | 4-(6-bromopyridin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588727-65-5 | |
Record name | 4-(6-bromopyridin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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